molecular formula C12H16O3 B12096173 2-Isobutoxy-5-methylbenzoic acid

2-Isobutoxy-5-methylbenzoic acid

Cat. No.: B12096173
M. Wt: 208.25 g/mol
InChI Key: KLVZWXIPCOTWIU-UHFFFAOYSA-N
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Description

2-Isobutoxy-5-methylbenzoic acid: (CAS No. 105475-93-2) is a chemical compound with the molecular formula C₁₂H₁₆O₃. It belongs to the class of carboxylic acids and features an isobutoxy group attached to the benzene ring. The compound’s linear structure formula is as follows:

C₁₂H₁₆O₃\text{C₁₂H₁₆O₃} C₁₂H₁₆O₃

Preparation Methods

Synthetic Routes:

The synthetic preparation of 2-Isobutoxy-5-methylbenzoic acid involves several steps. One common approach is the esterification of 2-methylbenzoic acid with isobutanol, followed by hydrolysis of the resulting ester. The reaction sequence can be summarized as follows:

  • Esterification:

    • React 2-methylbenzoic acid with isobutanol in the presence of a strong acid catalyst (e.g., sulfuric acid).
    • This forms the ester, 2-isobutoxy-5-methylbenzoate.
  • Hydrolysis:

    • Treat the ester with aqueous acid or base to hydrolyze it.
    • The product of hydrolysis is this compound.

Industrial Production:

Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.

Chemical Reactions Analysis

2-Isobutoxy-5-methylbenzoic acid can participate in various chemical reactions:

    Ester Hydrolysis: The compound can undergo hydrolysis to regenerate 2-methylbenzoic acid and isobutanol.

    Substitution Reactions: It can react with nucleophiles (e.g., amines) to form amides or other substitution products.

    Oxidation and Reduction: While not commonly studied, it may undergo oxidation or reduction reactions.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

2-Isobutoxy-5-methylbenzoic acid finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Medicinal Chemistry: It may serve as a precursor for drug development.

    Polymer Chemistry: For functionalizing polymers.

Mechanism of Action

The compound’s mechanism of action depends on its specific applications. It could act as a ligand, enzyme inhibitor, or participate in metabolic pathways.

Comparison with Similar Compounds

While 2-Isobutoxy-5-methylbenzoic acid is relatively unique due to its isobutoxy substituent, similar compounds include 2-methylbenzoic acid and other benzoic acid derivatives.

Remember that further research and experimental data are essential to fully understand this compound’s properties and applications

Properties

IUPAC Name

5-methyl-2-(2-methylpropoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)7-15-11-5-4-9(3)6-10(11)12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVZWXIPCOTWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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